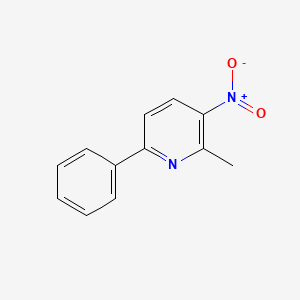

2-Methyl-3-nitro-6-phenylpyridine

Description

Properties

CAS No. |

139004-81-2 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-methyl-3-nitro-6-phenylpyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-12(14(15)16)8-7-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

BWZAHKZIRQPSCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional differences between 2-Methyl-3-nitro-6-phenylpyridine and similar pyridine derivatives:

*Similarity scores are derived from structural alignment algorithms .

Key Observations:

- Lipophilicity : The phenyl group at position 6 increases hydrophobicity relative to smaller substituents (e.g., methyl or hydroxy), which may improve bioavailability in drug design .

- Synthetic Utility : Chloro and nitro groups serve as versatile handles for further functionalization (e.g., reduction of nitro to amine or nucleophilic displacement of chloro) .

Preparation Methods

Key Reaction Steps

-

Substrate Preparation : 2-Methyl-6-phenylpyridine is synthesized via vapor-phase reaction of acetophenone, acetone, formaldehyde, and ammonia over molecular sieve catalysts, as demonstrated in a single-step process.

-

Nitration :

-

React 2-methyl-6-phenylpyridine with N₂O₅ in liquid SO₂ at −11°C.

-

Quench the reaction mixture in water saturated with SO₂/HSO₃⁻ to yield 2-methyl-3-nitro-6-phenylpyridine.

-

Reaction Optimization

Mechanistic Insight : The reaction proceeds via a-sigmatropic shift of the nitro group from the N-nitropyridinium ion intermediate to the 3-position, confirmed by NMR and kinetic studies.

Multi-Step Synthesis via Intermediate Formation

Patent literature describes a method involving sequential functionalization of pyridine derivatives. While originally designed for related compounds, this approach can be adapted for this compound.

Core Steps

-

Acetylation : React 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) under reflux to form a dihydropyridine intermediate.

-

Guanidine Formation : React 2-amino-4-nitrotoluene with cyanamide in aqueous HCl, followed by neutralization with NaOH to isolate 2-methyl-5-nitrophenylguanidine.

-

Cyclization : Combine the dihydropyridine intermediate with the guanidine derivative in DMF at 100–130°C to form the pyrimidine core, followed by nitration.

Critical Parameters

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Acetylation | DMF-DMA (0.9–1.1:1 ratio) | 82.2% | 99.2% | |

| Guanidine Formation | 50% Cyanamide, HCl, 60–65°C | 97.2% | 99.3% | |

| Cyclization | DMF, reflux, 16–20 hours | 83.1% | 99.2% |

Advantages : This method avoids concentrated nitric acid, enhancing safety. Molar ratios of DMF-DMA to 3-acetylpyridine ≤1.1:1 minimize impurities.

Catalytic Vapor-Phase Synthesis

A single-step catalytic process enables direct synthesis of 2-methyl-6-phenylpyridine, which can subsequently undergo nitration.

Process Overview

-

Reactants : Acetophenone, acetone, formaldehyde, and ammonia.

-

Catalyst : Microporous or mesoporous molecular sieves (e.g., ZSM-5).

-

Conditions : Vapor-phase reaction at elevated temperatures.

Performance Metrics

Outcome : This method produces 2-methyl-6-phenylpyridine efficiently, serving as a precursor for nitration.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Hazards |

|---|---|---|---|---|

| N₂O₅/SO₂ Nitration | 42–70 | >90 | Moderate | SO₂ toxicity |

| Multi-Step Synthesis | 80–83 | >99 | High | DMF-DMA handling |

| Catalytic Synthesis | 85 | – | Very High | High-temperature risks |

Optimal Route : The multi-step synthesis offers the highest purity and safety, while catalytic methods excel in scalability.

Q & A

Q. What are the key synthetic pathways for 2-methyl-3-nitro-6-phenylpyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized pyridine ring. For example, introducing the nitro group at the 3-position requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration or ring degradation . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) at 60–80°C favor regioselectivity, while higher temperatures may lead to by-products like ring-opened intermediates . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic shifts: the nitro group deshields adjacent protons (e.g., H-4 at δ 8.2–8.5 ppm), while the methyl group at C-2 appears as a singlet near δ 2.5 ppm .

- FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and aromatic C-H (3050–3100 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (C₁₂H₁₀N₂O₂, calculated 230.0691).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to the nitro group. Store in amber vials under inert gas (N₂/Ar) at –20°C. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when protected from UV light . Avoid long-term storage in DMSO, as trace water can hydrolyze the nitro group to an amine .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers for nitration . Pair this with cheminformatics tools to screen solvent effects (e.g., COSMO-RS) and predict regioselectivity. For example, simulations show that toluene stabilizes the nitronium ion intermediate, improving yield by ~15% compared to dichloromethane .

Q. How do researchers resolve contradictions in spectroscopic data for nitro-pyridine derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent-induced shifts. For instance, NMR signals for the nitro group may split in CDCl₃ due to partial keto-enol tautomerism. Validate using deuterated DMSO-d₆, which suppresses tautomerization . Cross-validate with X-ray crystallography: a recent study resolved ambiguities in a similar compound (2-nitro-5-methylpyridine) by confirming bond lengths (C-NO₂: 1.47 Å) .

Q. What experimental design strategies are effective for studying the biological activity of this compound?

- Methodological Answer : Employ a factorial design to assess variables like concentration, incubation time, and cell type. For example:

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer : Batch reactor scalability issues include heat dissipation during nitration (exothermic) and mixing inefficiencies. Use flow chemistry with microreactors to enhance heat transfer and reduce reaction time by 50% . Monitor in-line via FT-IR to detect intermediates and adjust reagent flow rates dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.